REACTION_SMILES
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[Br:1][Mg:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[CH3:9][O:10][c:11]1[cH:12][cH:13][c:14]2[c:18]([cH:19]1)[C:17](=[O:20])[CH2:16][CH2:15]2.[Cl-:21].[NH4+:22].[OH2:23]>>[c:3]1([C:17]2([OH:20])[CH2:16][CH2:15][c:14]3[cH:13][cH:12][c:11]([O:10][CH3:9])[cH:19][c:18]32)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br[Mg]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)C(=O)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)C(O)(c1ccccc1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |